4-bromo-N'-[(E)-cyclohexylmethylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-BROMO-N’~5~-[(E)-1-CYCLOHEXYLMETHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’~5~-[(E)-1-CYCLOHEXYLMETHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves a multi-step process. One common method starts with the preparation of the pyrazole core, followed by the introduction of the bromo and cyclohexylmethylidene groups. The reaction conditions often involve the use of mild to moderate temperatures and specific catalysts to ensure high yields and purity.
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. This step is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Cyclohexylmethylidene Introduction: The final step involves the condensation of the bromo-pyrazole intermediate with cyclohexylmethylidene derivatives under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’~5~-[(E)-1-CYCLOHEXYLMETHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield hydrazine derivatives.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or alkylamines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Acidic or basic catalysts in solvents like ethanol or methanol.
Major Products
Scientific Research Applications
4-BROMO-N’~5~-[(E)-1-CYCLOHEXYLMETHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-N’~5~-[(E)-1-CYCLOHEXYLMETHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyamphetamine: A compound with similar bromo substitution but different core structure and applications.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Another bromo-substituted compound with distinct functional groups and uses.
5-Bromo-N’-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide: Shares the carbohydrazide group but differs in the core structure and substituents.
Uniqueness
4-BROMO-N’~5~-[(E)-1-CYCLOHEXYLMETHYLIDENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H19BrN4O |
---|---|
Molecular Weight |
327.22 g/mol |
IUPAC Name |
4-bromo-N-[(E)-cyclohexylmethylideneamino]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H19BrN4O/c1-9-11(14)12(18(2)17-9)13(19)16-15-8-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,16,19)/b15-8+ |
InChI Key |
SUCJIFQIQHDALT-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=NN(C(=C1Br)C(=O)N/N=C/C2CCCCC2)C |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NN=CC2CCCCC2)C |
Origin of Product |
United States |
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